![molecular formula C13H16ClNO2 B2878299 2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride CAS No. 2089255-59-2](/img/structure/B2878299.png)
2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H16ClNO2 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound involves a Diels–Alder reaction between key intermediates . This reaction leads to the formation of a correspondent compound, which is then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis
The molecular structure of 2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride is defined by its molecular formula, C13H16ClNO2. The structure is complex, involving a spiro[3.3]heptane core with a pyridin-3-yl group and a carboxylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 253.7 g/mol . Other properties such as melting point, boiling point, and density are not well-documented in the available literature .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
The structural motif of spiro[pyrrolidine-3,3'-oxindole] derivatives is known for its presence in numerous bioactive molecules. Research by Xiao‐Hua Chen et al. (2009) demonstrates an enantioselective organocatalytic approach to synthesize these derivatives with high enantiopurity and structural diversity, highlighting its potential in medicinal chemistry and diversity-oriented synthesis (Xiao‐Hua Chen et al., 2009). Similarly, Sarah Van der Jeught et al. (2010) describe the synthesis of spiro[2-oxoindole-pyrrolidines] through Kharasch radical cyclization, underlining the medicinal relevance of these structures (Sarah Van der Jeught et al., 2010).
Materials Science Applications
Optically active spiro compounds, such as spiro[3.3]heptane derivatives, exhibit unique properties useful in materials science. Hongzhi Tang et al. (1999) achieved optical resolution of (R)-spiro[3.3]heptane-2,6-dicarboxylic acid, which could have implications in the development of optically active materials with potential applications in various fields, including polymer science (Hongzhi Tang et al., 1999).
Mechanistic Insights and Synthetic Methodologies
Research also focuses on developing novel synthetic methodologies and gaining mechanistic insights into the reactions involving spiro compounds. For instance, M. G. Rosenberg et al. (2016) explored the reactivity of a strained carbene, spiro[3.3]hept-1-ylidene, providing valuable information on [1,2]-sigmatropic rearrangements and the formation of unique hydrocarbon structures (M. G. Rosenberg et al., 2016). This research underscores the complexity and versatility of spiro compounds in synthetic chemistry, offering pathways to novel structures with potential utility across a range of applications.
Propiedades
IUPAC Name |
2-pyridin-3-ylspiro[3.3]heptane-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c15-11(16)13(10-3-1-6-14-7-10)8-12(9-13)4-2-5-12;/h1,3,6-7H,2,4-5,8-9H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHJSOJWZOIVNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(C3=CN=CC=C3)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2878216.png)
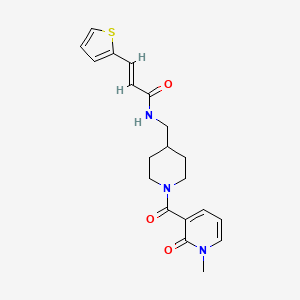
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(m-tolyl)methanone](/img/structure/B2878220.png)
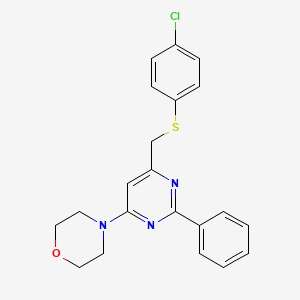
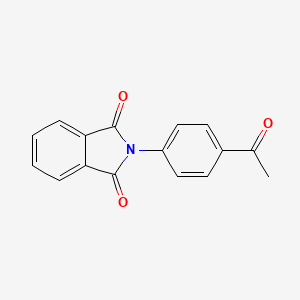
![(1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2878225.png)
![1-acetyl-N-(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)piperidine-4-carboxamide](/img/structure/B2878226.png)
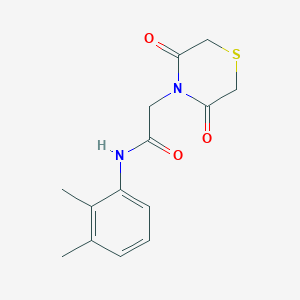
![ethyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2878229.png)
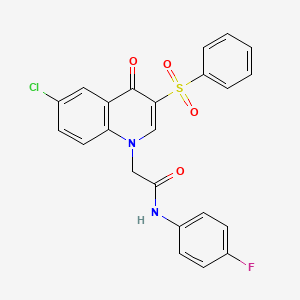
![7-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2878232.png)
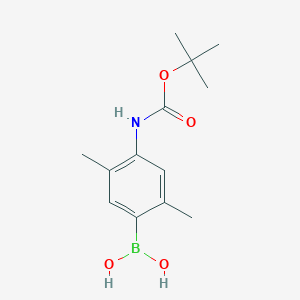
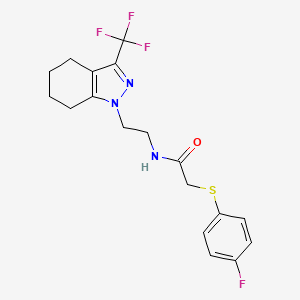
![3,5-dimethyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2878236.png)